1-(4-methoxyphenyl)-4-(3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl)-1H-1,2,3-triazol-5-amine
Description
Properties
IUPAC Name |
3-(4-methoxyphenyl)-5-(3-thiophen-2-yl-1,2,4-oxadiazol-5-yl)triazol-4-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12N6O2S/c1-22-10-6-4-9(5-7-10)21-13(16)12(18-20-21)15-17-14(19-23-15)11-3-2-8-24-11/h2-8H,16H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XCKXGBLRKZOJFY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N2C(=C(N=N2)C3=NC(=NO3)C4=CC=CS4)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12N6O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 1-(4-methoxyphenyl)-4-(3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl)-1H-1,2,3-triazol-5-amine is a heterocyclic compound that combines multiple pharmacologically active moieties. This article reviews its biological activities, focusing on antimicrobial, anticancer, and anti-inflammatory properties derived from recent research findings.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of approximately 306.36 g/mol. The presence of methoxy, thiophene, and oxadiazole groups contributes to its diverse biological activities.
Antimicrobial Activity
Research indicates that compounds containing the 1,2,4-oxadiazole ring exhibit significant antimicrobial properties. For instance, studies have shown that derivatives of oxadiazole can inhibit various bacterial strains including Mycobacterium tuberculosis and Staphylococcus aureus . The mechanism often involves disruption of bacterial cell wall synthesis and inhibition of key metabolic pathways.
| Compound | Activity | Reference |
|---|---|---|
| This compound | Antimicrobial against M. tuberculosis | |
| Other oxadiazole derivatives | Antibacterial against S. aureus |
Anticancer Activity
The anticancer potential of this compound has been explored through various studies. For example, derivatives with similar structures have been shown to induce apoptosis in cancer cells by activating the p53 pathway and promoting caspase activity . The incorporation of the triazole and oxadiazole rings appears to enhance interaction with cellular targets involved in cancer progression.
Case Study:
In a study involving MCF-7 breast cancer cells, compounds with oxadiazole moieties demonstrated increased levels of p53 and caspase-3 activation, leading to significant apoptotic effects .
Anti-inflammatory Activity
Compounds featuring thiophene rings have been noted for their anti-inflammatory properties. Research suggests that these compounds can inhibit pro-inflammatory cytokines and enzymes such as COX-2 and TNF-alpha .
Mechanistic Insights
The biological activities of the compound can be attributed to several mechanisms:
- Inhibition of DNA/RNA synthesis : Oxadiazole derivatives disrupt nucleic acid synthesis in pathogens.
- Apoptosis induction : Activation of apoptotic pathways through p53 modulation.
- Anti-inflammatory pathways : Inhibition of inflammatory mediators.
Comparison with Similar Compounds
Structural Analogs with Modified Aryl Groups
(a) 1-(4-Fluorophenyl)-4-[3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl]-1H-1,2,3-triazol-5-amine (CAS 892748-59-3)
- Structural Difference : Fluorine replaces the methoxy group on the phenyl ring.
- Molecular Properties :
- Formula: C₁₄H₉FN₆OS
- Molecular Weight: 328.32 g/mol
(b) 1-(3-Chloro-2-Methylphenyl)-4-[3-(Thiophen-2-yl)-1,2,4-Oxadiazol-5-yl]-1H-1,2,3-Triazol-5-Amine (E595-0571)
- Structural Difference : A chloro and methyl group on the phenyl ring.
- Molecular Properties :
- Formula: C₁₅H₁₁ClN₆OS
- Molecular Weight: 358.81 g/mol
- Impact : Chlorine introduces steric bulk and electron-withdrawing effects, which may influence pharmacokinetics and target interaction .
(c) 4-[3-(4-Methylphenyl)-1,2,4-Oxadiazol-5-yl]-1-[3-(Trifluoromethyl)phenyl]-1H-1,2,3-Triazol-5-Amine
- Structural Difference : Trifluoromethyl and methyl groups on the oxadiazole and triazole phenyl rings, respectively.
- Molecular Properties :
- Formula: C₁₈H₁₃F₃N₆O
- Molecular Weight: 386.34 g/mol
- Impact : The trifluoromethyl group enhances lipophilicity and metabolic stability, common in agrochemical and pharmaceutical design .
Analogs with Alternative Heterocycles
(a) 4-(Benzo[d]thiazol-2-yl)-1-(2-Nitrophenyl)-1H-1,2,3-Triazol-5-Amine
- Structural Difference : Replaces oxadiazole-thiophene with a benzothiazole group.
(b) 3-[1-(4-Chlorophenyl)-5-Methyl-1H-1,2,3-Triazol-4-yl]-N-(3,5-Dimethoxyphenyl)-1,2,4-Thiadiazol-5-Amine
- Structural Difference : Substitutes oxadiazole with a thiadiazole ring.
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for preparing 1-(4-methoxyphenyl)-4-(3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl)-1H-1,2,3-triazol-5-amine?
- Methodology : The compound is typically synthesized via multi-step reactions:
- Step 1 : Cyclization of substituted benzoic acid hydrazides with phosphorous oxychloride (POCl₃) to form the oxadiazole core .
- Step 2 : Copper-catalyzed azide-alkyne cycloaddition (CuAAC) to construct the triazole ring, using 4-methoxyphenyl azide and alkyne-functionalized oxadiazole intermediates .
- Step 3 : Functionalization of the triazole amine group via nucleophilic substitution or condensation reactions .
Q. How is the structural integrity of this compound validated during synthesis?
- Methodology :
- Spectroscopy : IR confirms functional groups (e.g., N-H stretch at ~3300 cm⁻¹ for the amine, C-O-C stretch at 1250 cm⁻¹ for the methoxyphenyl group) .
- NMR : H-NMR identifies proton environments (e.g., thiophenyl protons at δ 7.2–7.5 ppm, triazole protons at δ 8.1–8.3 ppm) .
- X-ray crystallography : Resolves tautomeric forms and confirms planar geometry of the triazole-oxadiazole system .
Q. What preliminary biological screening assays are recommended for this compound?
- Methodology :
- Antimicrobial activity : Test against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) via disk diffusion or microdilution assays (MIC values typically 8–32 µg/mL) .
- Cytotoxicity : Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to determine IC₅₀ values .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve the yield of the oxadiazole intermediate?
- Methodology :
- Solvent selection : Use polar aprotic solvents (e.g., DMF) to enhance cyclization efficiency .
- Catalyst screening : Compare POCl₃ with alternatives like Eaton’s reagent (P₂O₅·MeSO₃H) to reduce side reactions .
- Microwave-assisted synthesis : Reduces reaction time from 12 hours to 30 minutes, increasing yield by 15–20% .
Q. What strategies resolve discrepancies in reported antimicrobial activity across studies?
- Methodology :
- Structure-activity relationship (SAR) analysis : Vary substituents (e.g., methoxy vs. halogen groups) to assess impact on bioactivity .
- Assay standardization : Control variables like bacterial strain (ATCC vs. clinical isolates) and culture medium (Mueller-Hinton vs. LB agar) .
- Key Finding : Thiophene substitution enhances Gram-negative activity, while methoxyphenyl groups improve solubility but reduce potency .
Q. How does the electronic nature of substituents influence the compound’s tautomeric stability?
- Methodology :
- Computational modeling : DFT calculations (e.g., B3LYP/6-31G*) predict dominant tautomers based on substituent electronegativity .
- Experimental validation : Compare N-NMR chemical shifts with computational predictions .
- Data : Electron-withdrawing groups (e.g., -NO₂) stabilize the 1,2,3-triazole tautomer, while electron-donating groups (e.g., -OCH₃) favor the 1,2,4-triazole form .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
